molecular formula C12H22N2O2 B6231263 tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate CAS No. 2408962-63-8

tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate

Cat. No. B6231263
CAS RN: 2408962-63-8
M. Wt: 226.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate, also known as TBAA, is an organic compound with a molecular formula of C13H25NO3. It is a white crystalline solid that is slightly soluble in water and has a melting point of 66-68°C. TBAA is an important building block in organic synthesis and has been used in a variety of applications in the pharmaceutical, agrochemical, and materials science industries.

Mechanism of Action

The mechanism of action of tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate is not fully understood. It is believed that the compound binds to certain proteins in the body, which modifies their activity and affects the way in which the body responds to certain stimuli.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and to inhibit the activity of enzymes involved in the synthesis of proteins. It has also been shown to have anti-inflammatory and anti-cancer activity.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate in lab experiments is that it is relatively easy to synthesize and can be used in a variety of applications. However, there are some limitations to its use. It is not very soluble in water, and its solubility in organic solvents is limited. Additionally, its low melting point makes it difficult to handle in the laboratory.

Future Directions

For the use of tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate include further research into its mechanism of action and its potential applications in the pharmaceutical and materials science industries. Additionally, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents. Additionally, research into its solubility in organic solvents could lead to the development of new materials for use in lab experiments. Finally, research into its toxicity could lead to the development of safer compounds for use in medical and industrial applications.

Synthesis Methods

Tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate can be synthesized in three steps. The first step involves the reaction of tert-butyl isocyanate and 5-azaspiro[3.4]octane-5-carboxaldehyde in the presence of a base to form the desired product. The second step involves the reaction of the product with tert-butyl amine in the presence of a base to form the desired product. The third step involves the reaction of the product with tert-butyl isocyanate in the presence of a base to form the desired product.

Scientific Research Applications

Tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of biologically active compounds and in the synthesis of drug candidates. It has also been used in the synthesis of polymers materials for use in medical devices and in the synthesis of compounds with potential anti-cancer activity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate involves the reaction of tert-butyl 7-bromo-5-azaspiro[3.4]octane-5-carboxylate with ammonia in ethanol followed by reduction with sodium borohydride.", "Starting Materials": [ "tert-butyl 7-bromo-5-azaspiro[3.4]octane-5-carboxylate", "ammonia", "ethanol", "sodium borohydride" ], "Reaction": [ "Add ammonia to a solution of tert-butyl 7-bromo-5-azaspiro[3.4]octane-5-carboxylate in ethanol.", "Heat the reaction mixture at reflux for several hours.", "Cool the reaction mixture and add sodium borohydride.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction with water and extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution.", "Purify the product by column chromatography to obtain tert-butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate." ] }

CAS RN

2408962-63-8

Molecular Formula

C12H22N2O2

Molecular Weight

226.3

Purity

95

Origin of Product

United States

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